N‑1 Substituent Identity: 2‑Oxobutyl vs. Propanoyl – Impact on Hydrogen‑Bond Capacity and Rotatable Bonds
The N‑1 substituent of CAS 946221-75-6 is an n‑butyl group attached to the lactam carbonyl (2‑oxobutyl), whereas the closest commercially available analog bearing a thiophene‑2‑sulfonamide at the 6‑position (CAS 946211‑25‑2) features an N‑1 propanoyl group. This substitution replaces an sp³‑hybridized carbon adjacent to the amide nitrogen with an sp²‑hybridized carbonyl carbon, altering the hydrogen‑bond acceptor count (HBA) and the number of rotatable bonds. These molecular descriptors are known to influence ligand‑protein binding thermodynamics, membrane permeability, and metabolic stability in the N‑sulfonamide‑tetrahydroquinoline series [1].
| Evidence Dimension | Hydrogen‑bond acceptor count / Rotatable bond count |
|---|---|
| Target Compound Data | HBA = 4; Rotatable bonds = 5 (computed from SMILES: CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3) [2] |
| Comparator Or Baseline | CAS 946211-25-2 (5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide): HBA = 5; Rotatable bonds = 6 |
| Quantified Difference | ΔHBA = −1; ΔRotatable bonds = −1 |
| Conditions | Computed from canonical SMILES using standard cheminformatics rules (PubChem molecular property data) |
Why This Matters
A lower HBA count and fewer rotatable bonds may reduce aqueous solvation penalty and conformational entropy loss upon protein binding; for procurement decisions where the tetrahydroquinoline scaffold is being optimized for CNS penetration or oral bioavailability, these computed differences provide a structural rationale for selecting CAS 946221-75-6 over the propanoyl analog.
- [1] Sun, N., Ma, X., Zhou, K., Zhu, C., Cao, Z., Wang, Y., Xu, J., & Fu, W. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 187, 111984. https://doi.org/10.1016/j.ejmech.2019.111984. View Source
- [2] PubChem Compound Summary. N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 946221-75-6). Computed molecular properties from deposited structure. https://pubchem.ncbi.nlm.nih.gov/. View Source
